2-Chloro-6-phenylpyrimidine-4-carboxamide
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Overview
Description
2-Chloro-6-phenylpyrimidine-4-carboxamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-phenylpyrimidine-4-carboxamide typically involves the Vilsmeier–Haack reaction. This reaction is used to formylate aromatic and heteroaromatic compounds. In this process, the starting material, 2-azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde, is synthesized by reacting with the Vilsmeier–Haack reagent in dimethyl sulfoxide (DMSO). The compound then undergoes isomerization and recyclization to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Vilsmeier–Haack reaction remains a cornerstone in its synthesis due to its efficiency and reliability in producing high yields of the target compound.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-phenylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-6-phenylpyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including anti-inflammatory and antimicrobial properties.
Materials Science: The compound is used in the synthesis of novel materials with unique properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-6-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-Azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde: A precursor in the synthesis of 2-Chloro-6-phenylpyrimidine-4-carboxamide.
2-Chloro-4-(4-fluorophenyl)-6-phenylpyrimidine: A derivative with similar structural features but different substituents.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-6-phenylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-11-14-8(6-9(15-11)10(13)16)7-4-2-1-3-5-7/h1-6H,(H2,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSGAZIELGQXDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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